

Generating FGF5 Knockout Mouse Models Using CRISPR/Cas9: Application Notes and Protocols

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Compound of Interest

Compound Name: *fibroblast growth factor-5*

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Abstract

Fibroblast Growth Factor 5 (FGF5) is a key negative regulator of the hair growth cycle, responsible for signaling the transition from the anagen (growth) to the catagen (regression) phase. Consequently, the disruption of the *Fgf5* gene in mice results in a characteristic long-hair phenotype, making it a valuable model for studying hair growth regulation and developing therapeutics for hair loss disorders. The CRISPR/Cas9 system offers a highly efficient and precise method for generating *Fgf5* knockout mouse models. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to create and characterize *Fgf5* knockout mice using CRISPR/Cas9 technology. The protocols cover sgRNA design, preparation of CRISPR/Cas9 reagents, microinjection into mouse zygotes, and screening of founder animals. Furthermore, this document presents quantitative data on the phenotypic outcomes of *Fgf5* knockout and illustrates the associated signaling pathway and experimental workflow.

Introduction

The hair follicle undergoes a cyclical process of growth (anagen), regression (catagen), and rest (telogen). Fibroblast Growth Factor 5 (FGF5) acts as a crucial signaling molecule that terminates the anagen phase, thereby limiting hair length.^[1] Mice with spontaneous or targeted mutations in the *Fgf5* gene, such as the "angora" mouse, exhibit a significantly longer hair coat

due to a prolonged anagen phase.[2] This makes the Fgf5 knockout mouse an attractive in vivo model for screening compounds that may promote hair growth by inhibiting the FGF5 pathway.

The advent of CRISPR/Cas9 technology has revolutionized the generation of genetically engineered mouse models, offering a faster, more efficient, and cost-effective alternative to traditional gene-targeting methods.[3] This system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). The error-prone repair of this DSB by the non-homologous end joining (NHEJ) pathway often results in small insertions or deletions (indels) that can cause a frameshift mutation, leading to a functional gene knockout.

These application notes provide a comprehensive guide to generating Fgf5 knockout mice using CRISPR/Cas9, from initial experimental design to the identification of founder animals.

Data Presentation

Quantitative Phenotypic Data of FGF5 Knockout Mice

Parameter	Wild-Type (WT)	FGF5 Knockout (KO)	Fold Change	Reference
Hair Length (mm)	~6-8	~10-12	~1.5 - 2.0x	[4]
Anagen Phase Duration	Normal	Prolonged	Not specified quantitatively in most studies, but histologically confirmed.	[5][6]
Anagen:Telogen Ratio	Standard	Increased proportion of anagen hairs	Increased	[2]

CRISPR/Cas9 Knockout Generation Efficiency

Parameter	Value	Reference
Overall CRISPR Knockout Efficiency in Mice (F0 generation)	20-70%	[7]
FGF5 Knockout Efficiency in Sheep (as a reference)	21%	[8]
Biallelic Mutation Efficiency in Mice (with optimized protocols)	Can approach 80-100%	[8] [9]

Experimental Protocols

sgRNA Design and Synthesis

Effective gene knockout starts with the design of highly specific and efficient sgRNAs.

Protocol:

- Target Site Selection:
 - Identify the genomic sequence of the mouse Fgf5 gene from databases such as NCBI Gene.
 - Select target sites within the early exons of the Fgf5 gene to maximize the likelihood of generating a loss-of-function mutation. Targeting the first or second exon is a common strategy.
 - Ideal target sequences are 20 nucleotides in length and are immediately followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3' for *Streptococcus pyogenes* Cas9).
- In Silico sgRNA Design and Off-Target Analysis:
 - Utilize online sgRNA design tools (e.g., Synthego CRISPR Design Tool, IDT's CRISPR-Cas9 guide RNA design checker) to predict on-target efficiency and potential off-target binding sites.[\[10\]](#)

- Select 2-3 sgRNA sequences with high predicted on-target scores and minimal predicted off-target effects.
- sgRNA Synthesis:
 - Synthesize the selected sgRNAs. Commercially available, chemically synthesized sgRNAs are recommended for their high purity and consistency.

Preparation of CRISPR/Cas9 Injection Mix

The injection mix contains the necessary components for genome editing, which will be delivered into mouse zygotes.

Materials:

- Cas9 nuclease (recombinant protein is preferred for higher efficiency and reduced off-target effects)
- Synthesized sgRNA
- Nuclease-free water
- Injection buffer (e.g., 1 mM Tris-HCl, pH 7.5; 0.1 mM EDTA)

Protocol:

- Reagent Preparation:
 - Resuspend the lyophilized sgRNA and Cas9 protein in nuclease-free water or injection buffer to the desired stock concentrations.
- Injection Mix Formulation:
 - Prepare the final injection mix by diluting the Cas9 protein and sgRNA in injection buffer. A commonly used final concentration is 20 ng/μL for both Cas9 protein and sgRNA.^[5]
 - The molar ratio of Cas9 to sgRNA should be approximately 1:1 to 1:2.
- Incubation:

- Incubate the mixture at room temperature for 10-15 minutes to allow the formation of the Cas9-sgRNA ribonucleoprotein (RNP) complex.
- Centrifugation:
 - Centrifuge the injection mix at high speed (e.g., 13,000 rpm) for 5-10 minutes at room temperature to pellet any precipitates that could clog the microinjection needle.^[5]

Zygote Microinjection

The RNP complex is introduced into fertilized mouse eggs (zygotes) via microinjection.

Protocol:

- Superovulation and Mating:
 - Induce superovulation in female mice (e.g., C57BL/6J strain) through intraperitoneal injections of Pregnant Mare Serum Gonadotropin (PMSG) followed by Human Chorionic Gonadotropin (hCG) 46-48 hours later.
 - House the superovulated females with stud males for mating.
- Zygote Collection:
 - The following morning, identify successfully mated females by the presence of a vaginal plug.
 - Harvest one-cell embryos (zygotes) from the oviducts of the plugged females.
 - Treat the zygotes with hyaluronidase to remove cumulus cells.
- Microinjection:
 - Perform cytoplasmic or pronuclear microinjection of the prepared CRISPR/Cas9 RNP mix into the collected zygotes using an inverted microscope equipped with micromanipulators.
- Embryo Transfer:

- Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.

Screening and Genotyping of Founder Mice

Pups born from the embryo transfer are screened to identify individuals carrying the desired *Fgf5* knockout mutation.

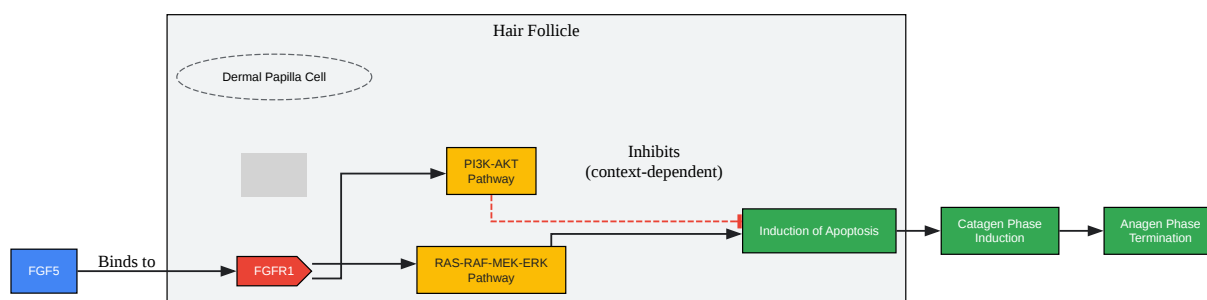
Protocol:

- Tissue Collection:
 - At approximately 2-3 weeks of age, obtain a small tissue sample (e.g., tail tip or ear punch) from the resulting pups for genomic DNA extraction.
- Genomic DNA Extraction:
 - Extract genomic DNA from the tissue samples using a standard DNA extraction protocol (e.g., Proteinase K digestion followed by phenol-chloroform extraction or a commercial kit).
- PCR Amplification:
 - Design PCR primers that flank the sgRNA target site in the *Fgf5* gene.
 - Amplify the target region from the extracted genomic DNA of each pup.
- Mutation Detection:
 - Analyze the PCR products for the presence of indels. Common methods include:
 - Sanger Sequencing: Sequence the PCR products and analyze the chromatograms for superimposed peaks, which indicate the presence of a mixed population of DNA sequences resulting from indels.
 - T7 Endonuclease I (T7E1) or Surveyor Nuclease Assay: These enzymes recognize and cleave mismatched DNA heteroduplexes formed between wild-type and mutant DNA strands. The cleavage products can be visualized by gel electrophoresis.

- Confirmation of Founder Mice:
 - Pups that show evidence of indels at the *Fgf5* locus are identified as founder mice. These founders can then be bred to establish a stable *Fgf5* knockout mouse line.

Visualizations

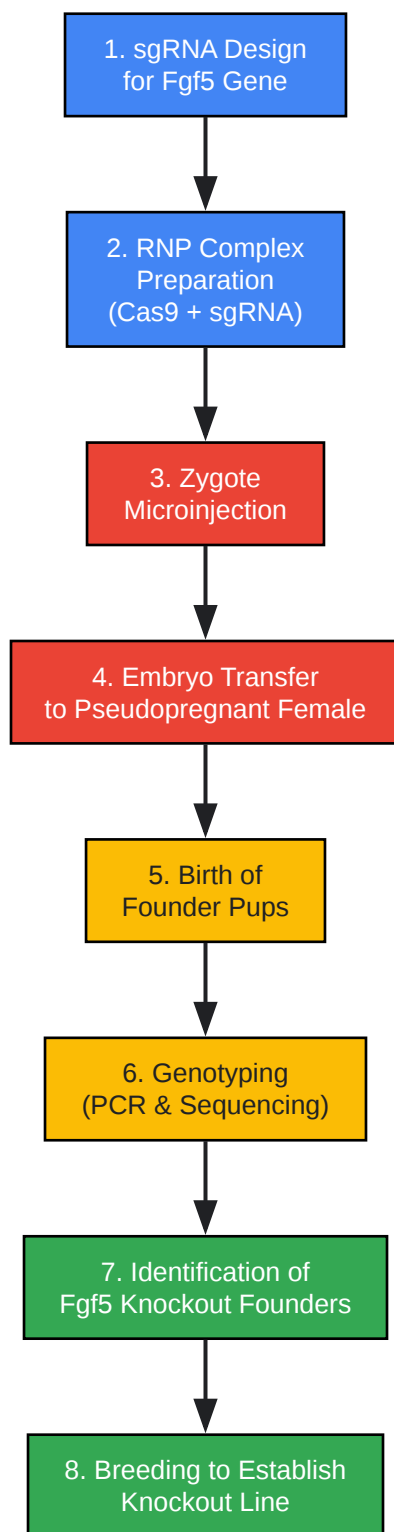
FGF5 Signaling Pathway



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Caption: FGF5 signaling pathway initiating the transition from anagen to catagen phase.

Experimental Workflow for Generating FGF5 Knockout Mice



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Caption: Workflow for CRISPR/Cas9-mediated generation of FGF5 knockout mice.

Conclusion

The generation of Fgf5 knockout mouse models using CRISPR/Cas9 is a powerful tool for investigating the molecular mechanisms of hair growth and for the preclinical evaluation of novel therapeutics for hair loss. The protocols outlined in these application notes provide a detailed and systematic approach to efficiently produce and validate these valuable research models. The characteristic long-hair phenotype of Fgf5 knockout mice serves as a clear and measurable endpoint for a variety of studies in the fields of dermatology, pharmacology, and developmental biology. By leveraging the precision and efficiency of CRISPR/Cas9, researchers can accelerate the development of innovative treatments for conditions affecting hair growth.

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